molecular formula C7H15NO B1268274 (1-Aminocyclohexyl)methanol CAS No. 4313-56-8

(1-Aminocyclohexyl)methanol

Cat. No.: B1268274
CAS No.: 4313-56-8
M. Wt: 129.2 g/mol
InChI Key: VDPLLINNMXFNQX-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO. It is a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the same carbon atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Aminocyclohexyl)methanol can be synthesized through the reduction of 1-aminocyclohexanecarboxylic acid using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically argon, and involves refluxing the mixture for an extended period. The reaction conditions are as follows :

    Reagents: Lithium aluminum hydride, tetrahydrofuran

    Conditions: Inert atmosphere (argon), reflux for 18 hours

    Procedure: The reaction mixture is cooled, diluted, and treated with saturated aqueous sodium carbonate. The product is then extracted using ethyl acetate and purified.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure high yield and purity. The product is typically purified through distillation or crystallization.

Chemical Reactions Analysis

(1-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 1-Aminocyclohexanecarboxylic acid

    Reduction: Cyclohexylamine

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

(1-Aminocyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminocyclohexyl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(1-Aminocyclohexyl)methanol is unique due to its specific structure and functional groups. Similar compounds include:

  • (1-Aminocycloheptyl)methanol
  • (1-Methylcyclohexyl)amine hydrochloride
  • (1-Methylcycloheptyl)amine

These compounds share structural similarities but differ in their chemical properties and reactivity. This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

(1-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLLINNMXFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328302
Record name (1-aminocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4313-56-8
Record name (1-aminocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Amninocyclohexane-1-carboxylic acid was protected as the benzyloxycarbonylamine according to Method B1a, Step 1. 1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid was reduced to 1-(benzyloxycarbonylamino)-1-(hydroxymethyl)cyclohexane according to Method B1a, Step 2. The carbamate was deprotected according to Method B1a, Step 3 to give 1-amino-1-(hydroxymethyl)cyclohexane. The 2-hydroxyethylamine was sequentially treated with SOCl2 and 2-methyl-4-nitrophenyl isothiocyanate according to Method C2a to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.5]decane. The thiazolidine was alkylated with isobutyl bromide according to Method D2b to afford 2-(2-methyl-4-nitrophenylimino)-1-isobutyl-3-thia-1-azaspiro[4.5]decane.
[Compound]
Name
1-Amninocyclohexane-1-carboxylic acid
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Synthesis routes and methods II

Procedure details

A slurry of 1-(benzyloxycarbonylamino)-1-(hydroxymethyl)cyclohexane (4.0 g, 15 mmol) and 10% Pd/C (0.40 g) in MeOH (75 ml) was stirred under H2 (1 atm.) for 1 h, then treated with Celite®. The resulting mixture was filtered and concentrated under reduced pressure to give 1-amino-1-(hydroxymethyl)cyclohexane.
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75 mL
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (1-Aminocyclohexyl)methanol contribute to enantioselective synthesis in the context of the provided research?

A1: this compound plays a crucial role as a building block in the synthesis of chiral N,O-acetals. [] These acetals, formed by reacting this compound with α,β-unsaturated β-aryl substituted aldehydes, are key substrates in the described enantioselective [2 + 2] photocycloaddition reactions. The chirality of this compound is retained in the N,O-acetal, which ultimately influences the enantioselectivity of the photocycloaddition when the chiral phosphoric acid catalyst is used. []

Q2: What is the role of the chiral phosphoric acid catalyst in reactions involving this compound derivatives?

A2: The chiral phosphoric acid catalyst, featuring a (R)-1,1′-bi-2-naphthol (binol) backbone with thioxanthone moieties, has a dual function in the reaction. [] First, it acts as a Brønsted acid, protonating the N,O-acetal derived from this compound to form a reactive iminium ion. [] This iminium ion interacts with the catalyst through hydrogen bonding, forming a chiral ion pair. Second, the thioxanthone groups on the catalyst absorb visible light and facilitate triplet energy transfer, enabling the [2 + 2] photocycloaddition with olefins. [] This controlled environment created by the catalyst and iminium ion ultimately leads to the observed high enantioselectivity in the formation of the cycloaddition products. []

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